tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methanesulfonyloxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the methanesulfonyloxy group. The tert-butyl group is often introduced in the final stages of the synthesis to protect the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The fluorine atom can participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but with a hydroxy group instead of a fluorine and methanesulfonyloxy group.
tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate: Contains a methoxymethyl group instead of a methanesulfonyloxy group.
Uniqueness
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a methanesulfonyloxy group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-fluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO5S/c1-11(2,3)18-10(14)13-6-8(12)5-9(13)7-17-19(4,15)16/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCNXSGPDYORFU-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.